2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-7-9-18(10-8-15)28(25,26)23-20-22-17(14-27-20)13-19(24)21-12-11-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUXXJIORGOVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be key in its interaction with biological targets.
Biochemical Pathways
Thiazole-containing molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biological Activity
The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide (also known as MPSTA) is a complex organic molecule that incorporates a thiazole ring, sulfonamide group, and an acetamide functional group. The molecular formula of MPSTA is , with a molecular weight of approximately 415.53 g/mol . This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.
The biological activity of MPSTA is primarily attributed to its interaction with specific biological targets. Compounds containing thiazole and sulfonamide functionalities are known for their diverse pharmacological profiles, including antimicrobial and antidiabetic properties. The sulfonamide moiety can enhance the compound's ability to inhibit certain enzymes or receptors critical in disease pathways.
Antimicrobial Activity
MPSTA's structural similarity to known antimicrobial agents suggests potential effectiveness against various pathogens. For instance, compounds with thiazole rings have been documented to exhibit antibacterial properties, while sulfonamides are traditionally recognized for their broad-spectrum antibacterial activity. Preliminary studies indicate that MPSTA may possess significant antimicrobial efficacy, although specific data on its spectrum of activity remains limited.
Antidiabetic Properties
Recent research has highlighted the potential of thiazole-containing compounds in managing diabetes. For example, derivatives that selectively inhibit dipeptidyl peptidase-4 (DPP-4) have shown promising results in lowering blood glucose levels and improving insulin sensitivity . Given MPSTA's structure, it is hypothesized that it may also exhibit similar antidiabetic effects, warranting further investigation.
Synthesis and Characterization
MPSTA can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with 2-mercapto-4-methylthiazole, followed by reaction with N-phenethylacetamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .
Comparative Biological Activity Table
To provide a clearer understanding of MPSTA's potential biological activity compared to related compounds, the following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| MPSTA (this compound) | Thiazole ring, sulfonamide group | Antimicrobial, potential antidiabetic |
| Sulfanilamide | Sulfonamide with amino group | Antibacterial |
| Thiazole derivatives | Various substitutions on thiazole ring | Antimicrobial |
Future Directions in Research
Given the promising structural attributes of MPSTA, future research should focus on:
- In Vitro and In Vivo Studies : Conducting comprehensive biological assays to evaluate the antimicrobial and antidiabetic efficacy of MPSTA.
- Mechanistic Studies : Investigating the specific interactions between MPSTA and its biological targets to elucidate its mechanism of action.
- Toxicity Assessments : Evaluating the safety profile of MPSTA through toxicological studies to determine any adverse effects associated with its use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for triazole-thiones and quinazolinones , involving sulfonylation of amino-thiazoles. Yields may vary based on substituent electronic effects (e.g., electron-withdrawing groups improve cyclization).
- Biological Potential: Thiazole-sulfonamides are known for enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase). The phenethyl group may direct the compound toward central targets, akin to praziquantel’s action .
Preparation Methods
Preparation of Intermediate 1: 4-Methylphenylsulfonamide Thioamide
Sulfonamide Activation :
Thioamide Formation :
Cyclization to Form the Thiazole Ring
- Intermediate 1 (5 mmol) and α-haloketone (5.5 mmol) are stirred in ethanol (50 mL) at 80°C for 12 hours.
- The product, 2-(4-methylphenylsulfonamido)thiazole-4-carboxylic acid , is purified via column chromatography (silica gel; dichloromethane:methanol, 9:1).
- Yield: 78–82%.
Introduction of the N-Phenethylacetamide Side Chain
The carboxylic acid at C4 of the thiazole is converted to an amide via activation and coupling with phenethylamine.
Activation of the Carboxylic Acid
Amide Coupling with Phenethylamine
- The acyl chloride (4 mmol) is dissolved in DMF (15 mL) and added dropwise to phenethylamine (6 mmol) and triethylamine (8 mmol).
- The mixture is stirred at room temperature for 6 hours, followed by extraction with ethyl acetate and water.
- Crude product is recrystallized from ethanol to afford the title compound as a pale-yellow solid (m.p. 182–184°C).
- Yield: 70–75%.
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Effects
- Hantzsch reactions performed above 80°C led to decomposition, while temperatures below 70°C resulted in incomplete cyclization.
Analytical Characterization
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
